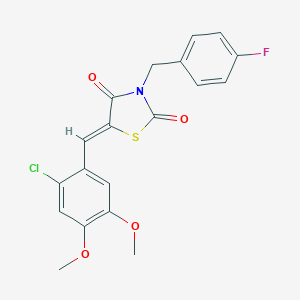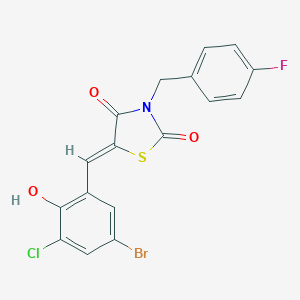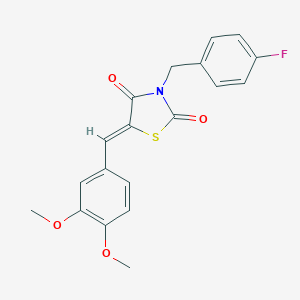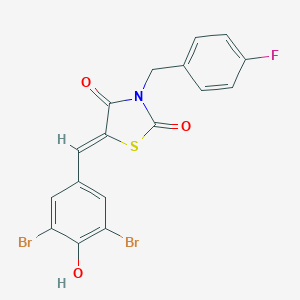![molecular formula C23H22N4O4 B302268 N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B302268.png)
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays an important role in various physiological processes, including regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is widely expressed in the brain and peripheral tissues and is involved in the regulation of sleep, pain, and cardiovascular function. DPCPX has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling pathways. Adenosine A1 receptor activation is known to inhibit the release of neurotransmitters, such as glutamate and dopamine, and to reduce the excitability of neurons. By blocking the adenosine A1 receptor, N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide can enhance the release of neurotransmitters and increase neuronal excitability.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type. In the brain, N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide has been shown to increase the release of dopamine and to enhance the activity of dopaminergic neurons. In the heart, N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide has been shown to reduce the negative inotropic and chronotropic effects of adenosine, leading to an increase in heart rate and contractility. N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide has also been shown to have anti-inflammatory effects in various tissues, including the lung and liver.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide is a highly selective antagonist of the adenosine A1 receptor, with minimal off-target effects. This makes it a valuable tool for studying the specific role of adenosine A1 receptor in various physiological and pathological processes. However, the use of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide in lab experiments may be limited by its low solubility and stability, as well as its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications. Another area of interest is the study of the role of adenosine A1 receptor in the regulation of sleep and wakefulness, as well as its potential therapeutic applications in sleep disorders. Additionally, the use of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide in combination with other drugs, such as opioids and cannabinoids, may have synergistic effects in pain management.
合成方法
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide can be synthesized by the condensation reaction of 2,4-dinitrophenylhydrazine with 3,4-dimethylphenylacetic acid, followed by the coupling reaction with 4-(2-chloroethoxy)phenol. The final product is obtained by acetylation of the amine group with acetic anhydride. The synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide is a multistep process that requires careful purification and characterization of the intermediate compounds.
科学研究应用
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide has been widely used as a research tool to study the role of adenosine A1 receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury. N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide has also been studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension and heart failure, as well as in pain management.
属性
产品名称 |
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)phenoxy]acetamide |
|---|---|
分子式 |
C23H22N4O4 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-[4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H22N4O4/c1-16-3-6-20(13-17(16)2)25-23(28)15-31-22-11-4-18(5-12-22)14-24-26-19-7-9-21(10-8-19)27(29)30/h3-14,26H,15H2,1-2H3,(H,25,28)/b24-14- |
InChI 键 |
QIXLNGSDPUNXGJ-OYKKKHCWSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)



![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)



![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)